

Mardepodect Succinate (PF-2545920): A Technical Whitepaper

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Compound of Interest

Compound Name: Mardepodect succinate

Cat. No.: B1679672

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Abstract

Mardepodect succinate (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum. Developed by Pfizer, it was investigated as a novel therapeutic agent for schizophrenia and Huntington's disease. By inhibiting PDE10A, Mardepodect elevates intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating critical neuronal signaling pathways. Despite promising preclinical activity, Mardepodect's clinical development was discontinued following Phase II trials. This document provides a comprehensive technical overview of **Mardepodect succinate**, including its chemical properties, mechanism of action, pharmacological effects, and a summary of its preclinical and clinical findings.

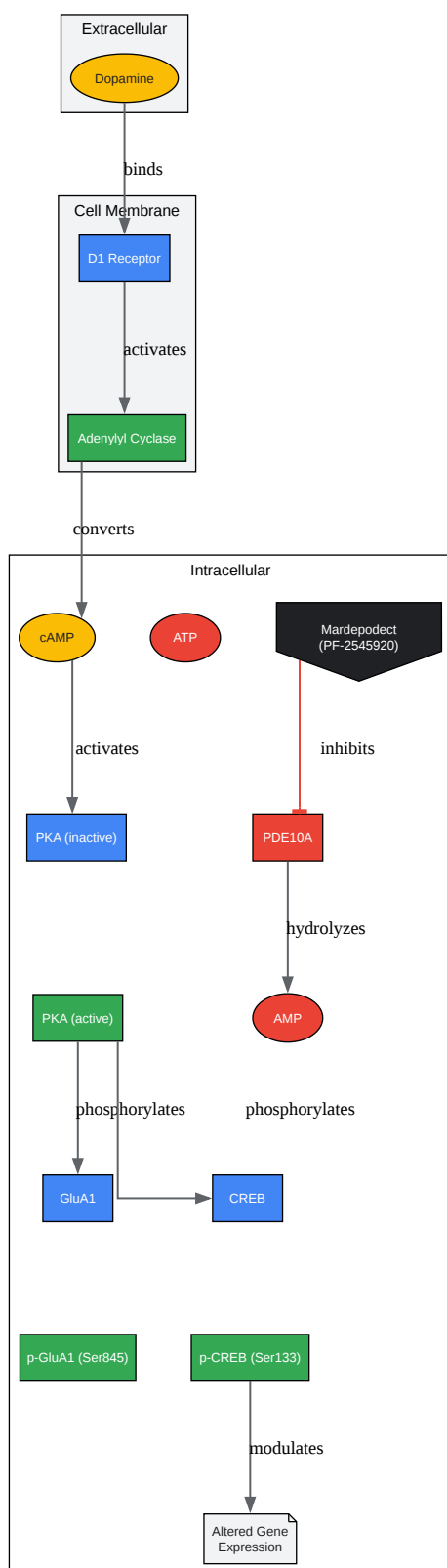
Chemical and Physical Properties

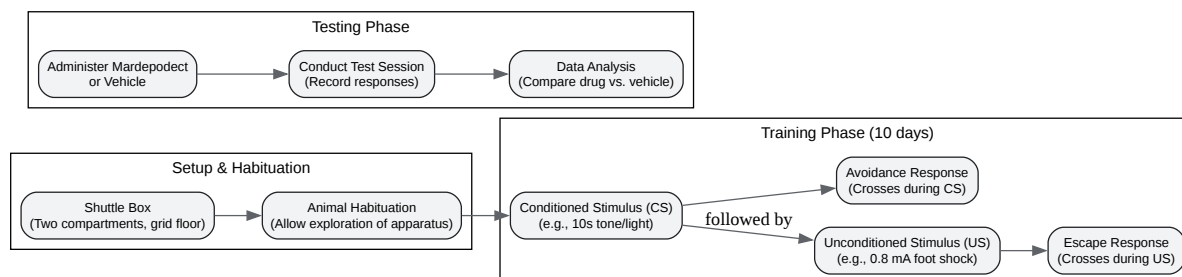
Mardepodect succinate is the succinate salt of the active compound Mardepodect.

Property	Value
Compound Name	Mardepodect succinate
Developmental Code	PF-2545920
Molecular Formula	C29H26N4O5
Molecular Weight	510.54 g/mol
Active Moiety	Mardepodect (PF-2545920)
Molecular Formula (Free Base)	C25H20N4O
Molecular Weight (Free Base)	392.45 g/mol
Appearance	Solid

Mechanism of Action and Signaling Pathway

Mardepodect is a highly selective inhibitor of the PDE10A enzyme. PDE10A is responsible for the hydrolysis of the second messengers cAMP and cGMP.^[1] Its inhibition leads to an accumulation of these cyclic nucleotides within striatal medium spiny neurons, which are integral to the basal ganglia circuitry controlling motor function, cognition, and emotion.^[2] This elevation in cAMP and cGMP levels subsequently activates downstream signaling cascades, including Protein Kinase A (PKA) and Protein Kinase G (PKG).^[3] Activated PKA can then phosphorylate various substrate proteins, including the GluA1 subunit of the AMPA receptor at serine 845 and the transcription factor CREB at serine 133, leading to alterations in gene expression and neuronal excitability.^{[3][4]}





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